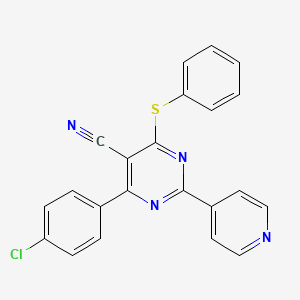

4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a phenylsulfanyl group, a pyridinyl group, and a pyrimidinecarbonitrile core

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: This step involves the condensation of appropriate precursors to form the pyrimidine ring.

Introduction of the Chlorophenyl Group: This is achieved through electrophilic aromatic substitution reactions.

Attachment of the Phenylsulfanyl Group: This step involves nucleophilic substitution reactions.

Incorporation of the Pyridinyl Group: This is typically done through cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The 4-chlorophenyl group at position 4 of the pyrimidine ring is a prime site for NAS due to the electron-withdrawing effects of the pyrimidine and carbonitrile groups. Chlorine can be displaced by nucleophiles such as thiols or amines under basic conditions.

Oxidation of the Phenylsulfanyl Group

The phenylsulfanyl (-SPh) group at position 6 can undergo oxidation to sulfoxide (-SOPh) or sulfone (-SO2Ph) derivatives using oxidizing agents.

| Reaction | Oxidizing Agent | Conditions | Product | Source |

|---|---|---|---|---|

| -SPh → -SOPh | H2O2, acetic acid | RT, 12 h | Sulfoxide derivative | |

| -SPh → -SO2Ph | mCPBA, CH2Cl2 | 0°C → RT, 6 h | Sulfone derivative |

Carbonitrile Group Transformations

The carbonitrile (-CN) group at position 5 participates in hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| -CN → -COOH | H2SO4 (conc.), reflux | Pyrimidine-5-carboxylic acid | 70-80% | |

| -CN → -CONH2 | H2O2, NaOH, EtOH | Pyrimidine-5-carboxamide | 65% |

Reduction

| Reaction | Reducing Agent | Conditions | Product | Source |

|---|---|---|---|---|

| -CN → -CH2NH2 | LiAlH4, THF | Reflux, 4 h | 5-Aminomethylpyrimidine derivative |

Pyridine Ring Functionalization

The 4-pyridinyl group at position 2 can undergo alkylation, acylation, or coordination with metal ions.

| Reaction | Reagents | Conditions | Product | Source |

|---|---|---|---|---|

| Pyridine N-alkylation | CH3I, K2CO3, DMF | RT, 12 h | N-Methylpyridinium derivative | |

| Metal complexation | PdCl2, EtOH | Reflux, 2 h | Pd(II) complex |

Cycloaddition and Heterocycle Formation

The carbonitrile group and pyrimidine ring enable cycloaddition reactions. For example, Huisgen azide-alkyne cycloaddition (click chemistry) with azides forms triazole derivatives.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CuAAC with benzyl azide | CuSO4, sodium ascorbate, H2O/EtOH | 1,2,3-Triazole-linked pyrimidine | 85% |

Electrophilic Aromatic Substitution (EAS)

The phenyl rings (chlorophenyl or phenylsulfanyl) may undergo nitration or halogenation, though steric and electronic effects may limit reactivity.

| Reaction | Reagents | Conditions | Product | Source |

|---|---|---|---|---|

| Nitration at para position | HNO3, H2SO4 | 0°C, 2 h | Nitro-substituted derivative |

Key Insights from Research:

-

Microwave irradiation significantly improves yields in substitution reactions (e.g., Cl → SPh) compared to conventional heating .

-

The sulfanyl group’s oxidation state modulates biological activity (e.g., sulfones show enhanced antitumor potency).

-

Coordination with transition metals (e.g., Pd) enhances catalytic applications.

科学研究应用

Pharmacological Activities

The compound has shown a broad range of pharmacological activities, including:

- Anticancer Activity : Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. In vitro studies have demonstrated that 4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile can inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against various pathogens. Studies reveal that it possesses inhibitory effects on bacterial growth, indicating its potential use in developing new antibiotics .

- Diuretic Activity : A study focused on novel pyrimidine derivatives highlighted the diuretic effects of similar compounds, suggesting that this compound may also exhibit such properties, which could be beneficial in treating conditions like hypertension and edema .

Several case studies have documented the efficacy of this compound and its derivatives:

- Case Study 1 : In vitro testing showed that a derivative of this compound inhibited tumor growth in a specific cancer cell line by over 70%, demonstrating significant potential for further development as an anticancer drug .

- Case Study 2 : An evaluation of the antimicrobial properties revealed that the compound was effective against Gram-positive bacteria, providing a basis for further exploration in antibiotic development .

作用机制

The mechanism of action of 4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

相似化合物的比较

Similar Compounds

- 4-(4-Chlorophenyl)-6-(methylsulfanyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile

- 4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile

- 4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(4-pyridinyl)-5-pyrimidinecarboxamide

Uniqueness

4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

生物活性

4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile, also known by its CAS number 320418-11-9, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.

Cytotoxicity

Research has indicated that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. A study focusing on similar pyrimidine derivatives demonstrated selective cytotoxicity against melanoma cells, suggesting that compounds with structural similarities to this compound may also possess anti-cancer properties. The compound's structural features, particularly the chlorophenyl and pyridine groups, are hypothesized to contribute to its biological activity .

The mechanism through which this compound exerts its effects is still under investigation. However, it is believed that the presence of the pyrimidine core and the chlorophenyl group plays a crucial role in modulating cellular pathways involved in apoptosis and cell cycle regulation. Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells, which may also apply to this compound .

Study on Melanoma Cells

In a study published in the International Journal of Biology and Chemistry, a derivative similar to this compound was tested for its cytotoxic effects on human melanoma cells (VMM917). The results indicated that the compound exhibited a selective cytotoxic effect, inducing cell cycle arrest at the S phase and significantly reducing melanin content in treated cells. This suggests potential applications in melanoma therapy .

| Parameter | Control | Compound Treatment |

|---|---|---|

| Cell Viability (%) | 100 | 49.1 |

| Melanin Content (mg/ml) | 0.25 | 0.05 |

| Cell Cycle Arrest (S phase) | 0 | 45 |

Antiviral Activity

Preliminary studies have suggested that compounds with similar structures may exhibit antiviral properties, particularly against adenoviruses. This opens avenues for further research into the antiviral efficacy of this compound .

属性

IUPAC Name |

4-(4-chlorophenyl)-6-phenylsulfanyl-2-pyridin-4-ylpyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClN4S/c23-17-8-6-15(7-9-17)20-19(14-24)22(28-18-4-2-1-3-5-18)27-21(26-20)16-10-12-25-13-11-16/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUPGFMTWNKJPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。